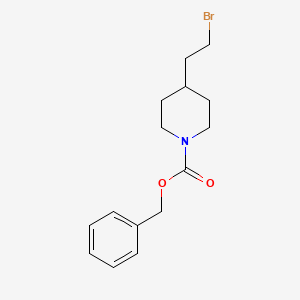

Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

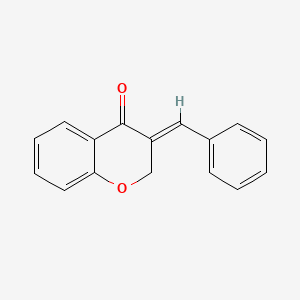

Molecular Structure Analysis

The molecular structure of Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate consists of a benzyl group attached to a piperidine ring, which is further connected to a bromoethyl group . The empirical formula is C13H16BrNO2 .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate include a refractive index of n20/D 1.5590 (lit.) and a density of 1.374 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Nucleophilic Aromatic Substitution Reactions

- Study on Nucleophilic Substitution : The research conducted by Pietra and Vitali (1972) explores the nucleophilic aromatic substitution of the nitro-group, which is a fundamental chemical reaction that can have implications for understanding and utilizing Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate in synthetic chemistry. While the study does not directly mention the compound, the mechanisms discussed are relevant for compounds undergoing similar reactions (Pietra & Vitali, 1972).

Metal Interaction with Biologically Important Ligands

- Metal Influence on Ligands : Lewandowski et al. (2005) review the impact of metals on the electronic systems of biologically important molecules, which could provide insights into how Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate might interact with metals, affecting its properties and potential applications in biochemistry or material science (Lewandowski, Kalinowska, & Lewandowska, 2005).

Antineoplastic Agent Discovery and Investigation

- Potential Antineoplastic Agents : Hossain et al. (2020) discuss the discovery and investigation of certain piperidine derivatives as potential antineoplastic agents. This research could provide a framework for investigating Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate's potential efficacy and mechanism of action in cancer treatment, given its structural similarities to the compounds studied (Hossain, Enci, Dimmock, & Das, 2020).

Catalysis and Organic Synthesis

- Catalysis for C-N Bond Forming Reactions : Kantam et al. (2013) cover recent developments in recyclable copper catalyst systems for C-N bond forming reactions, highlighting the versatility of similar compounds in catalysis and synthesis. This area could explore the role of Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate in facilitating or undergoing such reactions, thus contributing to its applicative research potential (Kantam, Reddy, Srinivas, & Bhargava, 2013).

Supramolecular Chemistry Applications

- Supramolecular Building Blocks : Cantekin, de Greef, and Palmans (2012) discuss benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry. While Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate is not a BTA, understanding its potential as a building block in supramolecular assemblies or its interactions with such compounds could be valuable (Cantekin, de Greef, & Palmans, 2012).

Safety And Hazards

Propiedades

IUPAC Name |

benzyl 4-(2-bromoethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c16-9-6-13-7-10-17(11-8-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTTXMHWNBHMNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCBr)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453616 |

Source

|

| Record name | Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate | |

CAS RN |

566905-89-3 |

Source

|

| Record name | Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)